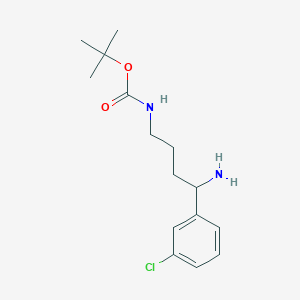

Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate

CAS No.:

Cat. No.: VC17558040

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23ClN2O2 |

|---|---|

| Molecular Weight | 298.81 g/mol |

| IUPAC Name | tert-butyl N-[4-amino-4-(3-chlorophenyl)butyl]carbamate |

| Standard InChI | InChI=1S/C15H23ClN2O2/c1-15(2,3)20-14(19)18-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9,17H2,1-3H3,(H,18,19) |

| Standard InChI Key | CWABKZVBLWEFDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C1=CC(=CC=C1)Cl)N |

Introduction

Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its tert-butyl carbamate group, which serves as a protective functionality for amines in organic synthesis. Its structure contains a 3-chlorophenyl moiety and a butyl chain substituted with an amino group, making it a versatile intermediate in pharmaceutical and chemical research.

Synthesis

The synthesis of tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate typically involves:

-

Formation of the Carbamate Group: Reacting tert-butyl chloroformate with an amine precursor under basic conditions.

-

Introduction of the Chlorophenyl Moiety: Using a halogenated aromatic compound such as 3-chlorobenzene in substitution reactions.

-

Chain Elongation: Employing alkylation or reductive amination to introduce the butyl chain.

Each step requires careful purification to ensure the stability of the tert-butyl carbamate group, which can be sensitive to acidic or high-temperature conditions.

Pharmaceutical Research

-

The compound is used as an intermediate in the synthesis of bioactive molecules.

-

Carbamates like this are often employed as prodrugs due to their ability to release active amines under physiological conditions.

Organic Synthesis

-

Tert-butyl carbamates are widely utilized as protecting groups for amines, allowing selective reactions on other functional groups without affecting the amine functionality.

Structural Analysis

The compound's structure can be analyzed using various spectroscopic techniques:

| Technique | Key Observations |

|---|---|

| NMR Spectroscopy | Chemical shifts corresponding to tert-butyl, amino, and aromatic protons. |

| IR Spectroscopy | Peaks for N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z = 299 (M+H⁺). |

These methods confirm the presence of functional groups and verify purity.

Safety and Handling

Tert-butyl carbamates are generally stable under standard laboratory conditions but should be handled with care:

-

Toxicity: Limited data available; avoid inhalation or skin contact.

-

Storage: Store in a cool, dry place away from acids or strong oxidizers.

-

Disposal: Follow local regulations for organic chemical waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume